![molecular formula C17H19NO3 B14239176 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate CAS No. 491609-76-8](/img/structure/B14239176.png)
3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate: is an organic compound that features a quinoline moiety linked to a propyl ester of methacrylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate typically involves the reaction of 2-methylquinolin-8-ol with 3-chloropropyl methacrylate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The quinoline moiety in the compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the ester or quinoline functionalities.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced ester or quinoline derivatives.
Substitution: Substituted methacrylate derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers due to the presence of the methacrylate group.
Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The quinoline moiety is known for its biological activity, making this compound a candidate for drug development.
Medicine: The compound’s derivatives are explored for their potential use in medicinal chemistry, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of specialty polymers and coatings, leveraging the reactivity of the methacrylate group for polymerization reactions.
Mécanisme D'action
The mechanism of action of 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the methacrylate group can undergo polymerization, forming cross-linked networks that are useful in material science applications.
Comparaison Avec Des Composés Similaires
- 2-[(2-Methylquinolin-8-yl)oxy]ethyl methacrylate
- 3-[(2-Methylquinolin-8-yl)oxy]propyl acrylate
- 2-[(2-Methylquinolin-8-yl)oxy]propyl methacrylate
Uniqueness: 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate is unique due to the presence of both the quinoline moiety and the methacrylate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
491609-76-8 |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
3-(2-methylquinolin-8-yl)oxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H19NO3/c1-12(2)17(19)21-11-5-10-20-15-7-4-6-14-9-8-13(3)18-16(14)15/h4,6-9H,1,5,10-11H2,2-3H3 |
Clé InChI |
GQQWJDXWMHJJQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2OCCCOC(=O)C(=C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


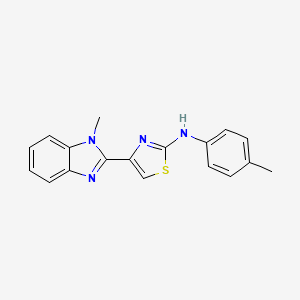
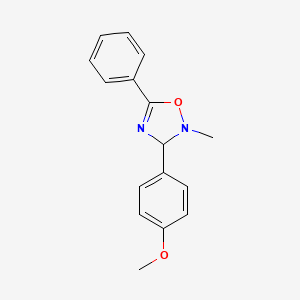

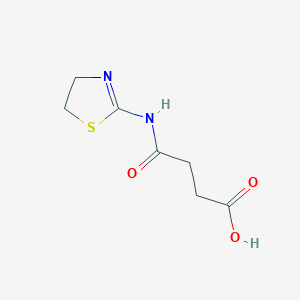
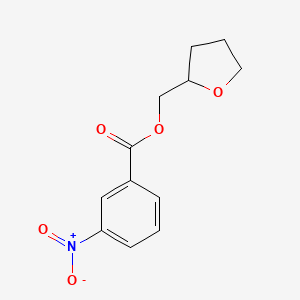
![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)
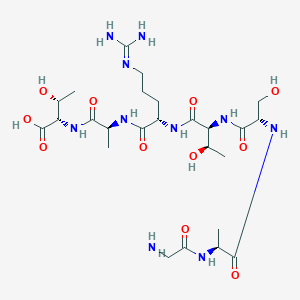
![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
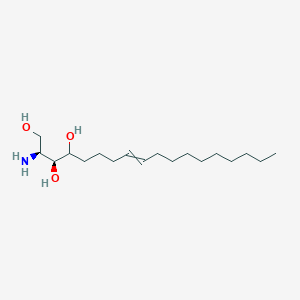

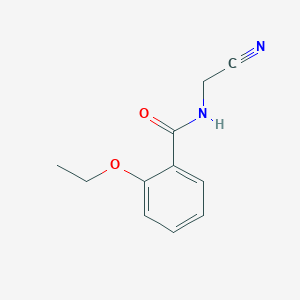

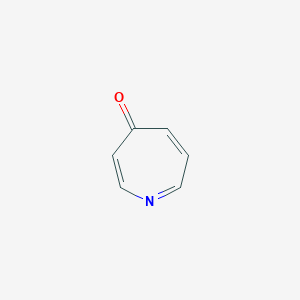
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
